molecular formula C27H23FN2O5 B11487129 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11487129
M. Wt: 474.5 g/mol
InChI Key: PNDYGBKSTFCNCK-UHFFFAOYSA-N
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Description

The compound 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic molecule characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and pyranopyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation products: Aldehydes, acids.

    Reduction products: Alcohols, amines.

    Substitution products: Amines, thiols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: is unique due to its combination of fluorophenyl, methoxyphenyl, and pyranopyrazolone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H23FN2O5

Molecular Weight

474.5 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C27H23FN2O5/c1-32-19-10-7-16(8-11-19)26-25-20(14-24(31)35-27(25)30-29-26)17-9-12-22(23(13-17)33-2)34-15-18-5-3-4-6-21(18)28/h3-13,20H,14-15H2,1-2H3,(H,29,30)

InChI Key

PNDYGBKSTFCNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC

Origin of Product

United States

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